セチリジン不純物C

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cetirizine impurity as histamine inhibitor agent.

科学的研究の応用

分析方法開発

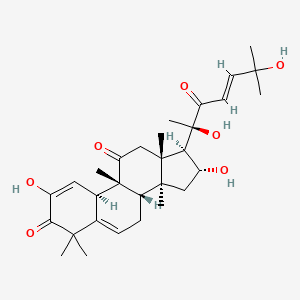

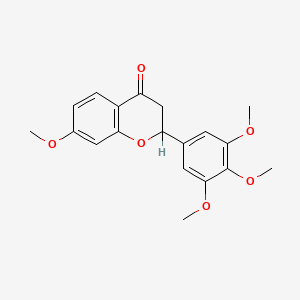

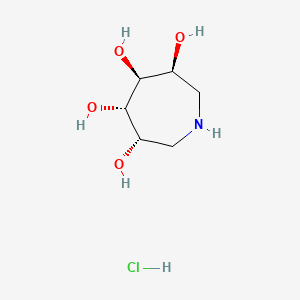

研究者は、高性能液体クロマトグラフィー(HPLC)などの分析方法の開発とバリデーションに「2-クロロセチリジン」を使用しています。 これらの方法は、原料と最終製品の両方におけるセチリジンとその不純物の定量に不可欠です {svg_1}.

薬物動態研究

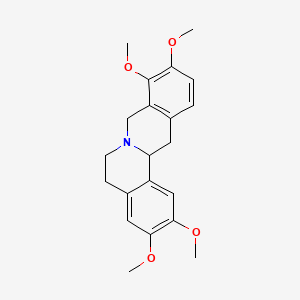

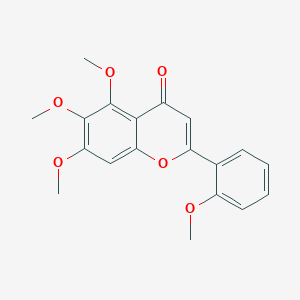

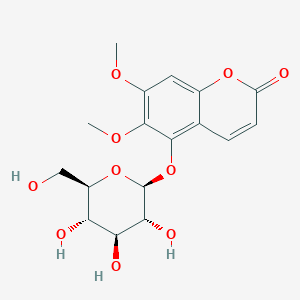

この化合物は、セチリジンの代謝と排泄を理解するための薬物動態研究で使用できます。 「2-クロロセチリジン」の存在を追跡することで、科学者は薬物の代謝経路とその潜在的な代謝産物に関する洞察を得ることができます {svg_2}.

安定性試験

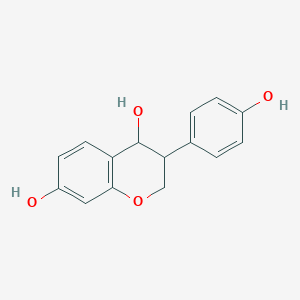

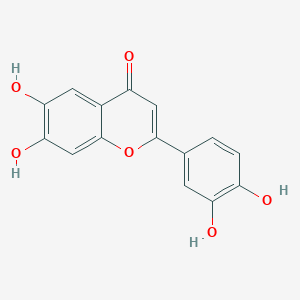

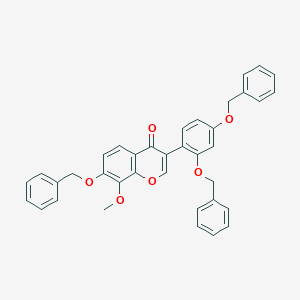

「2-クロロセチリジン」は、さまざまな貯蔵条件下でのセチリジンの分解を評価するために使用される安定性試験において重要なマーカーとして役立ちます。 これは、セチリジン含有医薬品の保存期間と適切な貯蔵条件を決定するのに役立ちます {svg_3}.

毒性学的研究

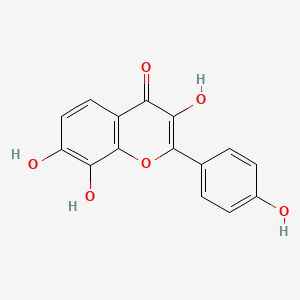

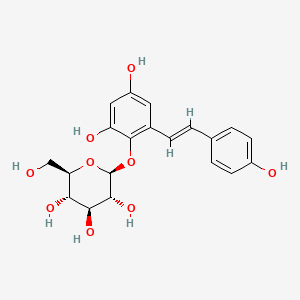

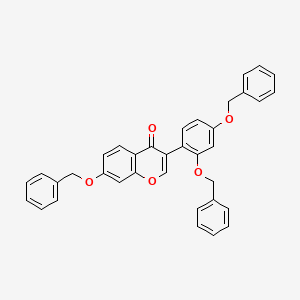

毒性学では、「2-クロロセチリジン」は、セチリジン不純物の潜在的な毒性効果を研究するために使用されます。 これは、セチリジンの安全性プロファイルを評価し、長期間使用の影響を理解するのに役立ちます {svg_4}.

規制遵守

規制当局は、医薬品中の「2-クロロセチリジン」などの不純物の特定と定量を要求しています。 その使用は、薬局方基準への準拠と、セチリジン系医薬品の販売承認取得に不可欠です {svg_5}.

創薬と開発

セチリジンの不純物として、「2-クロロセチリジン」は創薬プロセスを改善するために研究できます。 その構造と性質を理解することで、効力が向上し、副作用が軽減された新しい抗ヒスタミンの開発につながる可能性があります {svg_6}.

環境影響研究

医薬品の環境影響は、新たな研究分野です。 “2-クロロセチリジン”は、環境試料中でモニタリングされ、環境におけるセチリジンの廃棄と分解に伴う生態学的リスクを評価することができます {svg_7}.

作用機序

Target of Action

2-Chlorocetirizine, also known as Cetirizine impurity C, primarily targets the Histamine-1 (H1) receptors . These receptors play a crucial role in allergic reactions, as they are responsible for causing symptoms such as sneezing, coughing, nasal congestion, and hives .

Mode of Action

2-Chlorocetirizine acts as an antagonist at the H1 receptors . This means it binds to these receptors and blocks them, preventing histamine from attaching to the receptors and triggering an allergic response . This selective inhibition of peripheral H1 receptors is the primary mode of action of 2-Chlorocetirizine .

Biochemical Pathways

The action of 2-Chlorocetirizine affects several biochemical pathways. It suppresses the NF-κB pathway, which plays a key role in immune and inflammatory responses . By regulating the release of cytokines and chemokines, 2-Chlorocetirizine controls the recruitment of inflammatory cells . It has also been shown to inhibit eosinophil chemotaxis and the release of Leukotriene B4 (LTB4), a potent chemotactic agent .

Pharmacokinetics

Cetirizine, the parent compound, is known to be rapidly absorbed, with peak concentrations occurring within 1-2 hours of administration . It is largely excreted unchanged in the urine . The serum elimination half-life of Cetirizine is approximately 7 hours

Result of Action

The molecular and cellular effects of 2-Chlorocetirizine’s action result in the relief of allergic symptoms. By blocking H1 receptors, it prevents the typical symptoms of an allergic reaction, such as sneezing, coughing, nasal congestion, and hives . Its regulation of cytokine and chemokine release also helps to control inflammation and the recruitment of immune cells to the site of the allergic reaction .

特性

IUPAC Name |

2-[2-[4-[(2-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN2O3/c22-19-9-5-4-8-18(19)21(17-6-2-1-3-7-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26/h1-9,21H,10-16H2,(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMWZYEYIOPBLEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=CC=C3Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83881-59-8 |

Source

|

| Record name | 2-Chlorocetirizine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083881598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-(4-((2-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLOROCETIRIZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DG59P89YF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。